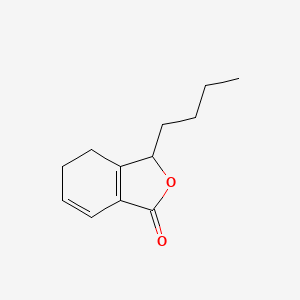![molecular formula C6H3N3O2S B1198169 6-Nitrobenzo[d][1,2,3]tiadiazol CAS No. 29241-16-5](/img/structure/B1198169.png)
6-Nitrobenzo[d][1,2,3]tiadiazol
Descripción general
Descripción
6-Nitro-1,2,3-benzothiadiazole (NBT) is a heterocyclic compound that is widely used in scientific research. It is a nitro-substituted derivative of benzothiadiazole, which is a bicyclic aromatic compound. NBT is known for its fluorescent properties, which make it useful in a variety of applications, including bioimaging, sensing, and detection.
Aplicaciones Científicas De Investigación
Actividad Antitumoral y Citotóxica
Los derivados del 6-Nitrobenzo[d][1,2,3]tiadiazol se han sintetizado y evaluado por sus potenciales actividades antitumorales y citotóxicas. Estos compuestos han mostrado resultados prometedores contra diversas líneas celulares tumorales humanas. Por ejemplo, ciertos derivados demostraron efectos potentes en las células de cáncer de próstata, lo que indica el potencial de estos compuestos en la terapia contra el cáncer {svg_1}.
Aplicaciones Antimicrobianas y Antifúngicas
Los derivados de tiadiazol, incluidos los que contienen la parte 6-nitrobenzotiadiazol, exhiben propiedades antimicrobianas y antifúngicas significativas. Estos compuestos se pueden utilizar para desarrollar nuevos fármacos antimicrobianos con menores efectos secundarios, lo que es crucial en la lucha contra las cepas resistentes a los fármacos de bacterias y hongos {svg_2}.
Efectos Antiinflamatorios y Analgésicos
Las actividades antiinflamatorias y analgésicas de los derivados de tiadiazol los convierten en candidatos para el desarrollo de nuevos medicamentos para aliviar el dolor. Su mecanismo de acción a menudo implica la modulación de las vías inflamatorias, proporcionando alivio del dolor y la inflamación {svg_3}.
Propiedades Neuroprotectoras
Algunos derivados del this compound han mostrado propiedades neuroprotectoras, lo que podría ser beneficioso en el tratamiento de enfermedades neurodegenerativas. Estos compuestos pueden desempeñar un papel en la síntesis de neurotransmisores o en la protección de las células nerviosas del daño {svg_4}.
Desarrollo de Materiales Electrónicos
El 6-Nitro-1,2,3-benzotiadiazol y sus derivados son unidades aceptoras importantes en el desarrollo de compuestos fotoluminiscentes. Se utilizan en la construcción molecular de diodos orgánicos emisores de luz (OLED), células solares orgánicas y transistores de efecto de campo orgánicos debido a su fuerte capacidad de extracción de electrones. Esta aplicación es significativa en el avance de los materiales y dispositivos electrónicos {svg_5}.
Síntesis Orgánica y Aceleradores de Reacciones Químicas
La estructura del 6-nitrobenzotiadiazol se utiliza en la síntesis orgánica como un bloque de construcción para diversos compuestos químicos. Sirve como material parental para fármacos de azufre, biocidas, fungicidas, colorantes y aceleradores de reacciones químicas. Su versatilidad en las reacciones químicas lo convierte en un compuesto valioso en la química sintética {svg_6}.
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that thiadiazole derivatives, which include 6-nitrobenzo[d][1,2,3]thiadiazole, have shown significant therapeutic potential . They have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
It’s known that the thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure allows the compound to interact with its targets and induce changes.
Biochemical Pathways
It’s known that thiadiazole derivatives have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . These activities suggest that the compound may affect pathways related to inflammation and pain, possibly through the inhibition of biosynthesis of prostaglandins .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents , which may influence its bioavailability.
Result of Action
It’s known that some thiadiazole derivatives have shown significant anti-inflammatory and analgesic activities . This suggests that 6-Nitrobenzo[d][1,2,3]thiadiazole may have similar effects.
Action Environment
It’s known that the compound is a colorless solid and is soluble in organic solvents . These properties suggest that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of organic solvents.
Análisis Bioquímico
Biochemical Properties
6-Nitro-1,2,3-benzothiadiazole plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of various substrates . The compound acts as an inhibitor of certain microsomal oxidation pathways, thereby affecting the metabolism of other compounds. Additionally, 6-Nitro-1,2,3-benzothiadiazole has been shown to interact with proteins involved in electron transport chains, influencing redox reactions within cells .
Cellular Effects
The effects of 6-Nitro-1,2,3-benzothiadiazole on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, the compound can affect gene expression and cellular metabolism . In various cell types, 6-Nitro-1,2,3-benzothiadiazole has been shown to induce oxidative stress, leading to changes in cell function and viability. This compound’s impact on cell signaling and metabolism makes it a valuable tool for studying cellular responses to oxidative stress.
Molecular Mechanism
At the molecular level, 6-Nitro-1,2,3-benzothiadiazole exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other compounds . This inhibition can lead to changes in the levels of various metabolites and affect cellular functions. Additionally, 6-Nitro-1,2,3-benzothiadiazole can induce changes in gene expression by modulating transcription factors and signaling pathways involved in oxidative stress responses . These molecular interactions highlight the compound’s potential as a modulator of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Nitro-1,2,3-benzothiadiazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Nitro-1,2,3-benzothiadiazole is relatively stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to the compound can lead to sustained oxidative stress and alterations in cellular metabolism, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of 6-Nitro-1,2,3-benzothiadiazole vary with different dosages in animal models. At low doses, the compound can modulate enzyme activities and cellular processes without causing significant toxicity . At higher doses, 6-Nitro-1,2,3-benzothiadiazole can induce toxic effects, including oxidative damage and cell death. These dose-dependent effects underscore the importance of careful dosage optimization in experimental settings to avoid adverse outcomes.
Metabolic Pathways
6-Nitro-1,2,3-benzothiadiazole is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound’s inhibition of certain oxidation pathways can also affect the metabolism of other substrates, leading to changes in metabolic flux and metabolite levels . Understanding these metabolic interactions is crucial for elucidating the compound’s biochemical effects.
Transport and Distribution
Within cells and tissues, 6-Nitro-1,2,3-benzothiadiazole is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity, as its interactions with target enzymes and proteins are dependent on its cellular localization .
Subcellular Localization
The subcellular localization of 6-Nitro-1,2,3-benzothiadiazole plays a significant role in its activity and function. The compound is known to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the endoplasmic reticulum. The subcellular distribution of 6-Nitro-1,2,3-benzothiadiazole is essential for its role in modulating enzyme activities and cellular processes.
Propiedades
IUPAC Name |
6-nitro-1,2,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2S/c10-9(11)4-1-2-5-6(3-4)12-8-7-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEXDPWRCYZDHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183496 | |
| Record name | 6-Nitro-1,2,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29241-16-5 | |
| Record name | 6-Nitro-1,2,3-benzothiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029241165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitro-1,2,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does 6-Nitro-1,2,3-benzothiadiazole impact other metabolic processes in the liver?
A1: Yes, despite not affecting estrogen hydroxylation, 6-Nitro-1,2,3-benzothiadiazole at a concentration of 10-6 M was found to inhibit the oxidation of aniline and the demethylation of ethylmorphine, p-nitroanisole, and aminopyrine by 30-70%. [] This suggests that it can influence the activity of certain hepatic microsomal mixed-function oxidases involved in the metabolism of other compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

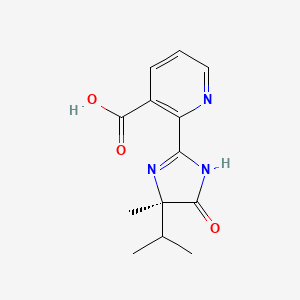
![6-methyl-2-oxo-5-[oxo-(1-phenylethylamino)methyl]-1H-pyridine-3-carboxylic acid ethyl ester](/img/structure/B1198087.png)
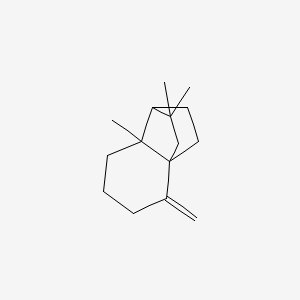
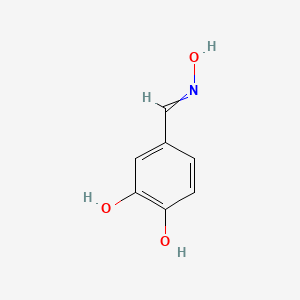


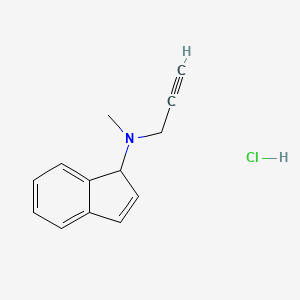
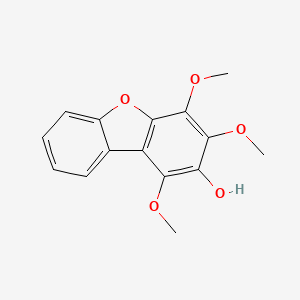
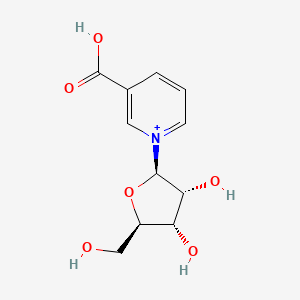


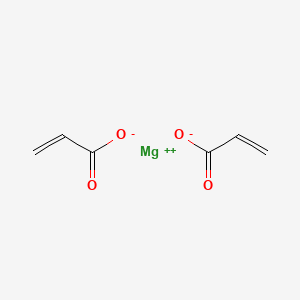
![(1S,4R,5S,6R,7R)-4-Hydroxy-1-methoxy-7-methyl-3-prop-2-enyl-6-(3,4,5-trimethoxyphenyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B1198108.png)
